molecular formula C17H28N2O B15076246 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea CAS No. 86781-23-9

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Cat. No.: B15076246
CAS No.: 86781-23-9
M. Wt: 276.4 g/mol
InChI Key: KDTQCDBWMYEEKM-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a urea derivative with the molecular formula C₁₇H₂₈N₂O and a molecular weight of 276.424 g/mol . It features two n-butyl groups attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the adjacent nitrogen. The compound is registered under ChemSpider ID 3307149 and is synonymous with names such as N,N-dibutyl-N′-(3,5-dimethylphenyl)urea and 3,3-dibutyl-1-(3,5-dimethylphenyl)urea .

Properties

CAS No.

86781-23-9

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1,1-dibutyl-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C17H28N2O/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20)

InChI Key

KDTQCDBWMYEEKM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.

    Substitution: Substituted urea derivatives with various alkyl or aryl groups.

Scientific Research Applications

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be contextualized against related urea and carboxamide derivatives, as detailed below:

Substituent Effects on Activity and Properties

  • Meta-Substitution Influence : The 3,5-dimethylphenyl group in the target compound is structurally analogous to substituents in high-activity inhibitors of photosynthetic electron transport (PET). For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits potent PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing meta-substituents enhancing binding affinity in photosystem II . Similar electronic effects may apply to urea derivatives, though direct evidence for the target compound is lacking.
  • Chlorine vs. Methyl groups, conversely, enhance lipophilicity and may improve membrane penetration .

Role of N-Substituents

The dibutyl groups on the urea nitrogen distinguish the target compound from simpler derivatives. For instance:

  • 1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea () lacks alkyl chains on the urea nitrogen, resulting in lower molecular weight (266.1 g/mol) and reduced hydrophobicity .
  • The dibutyl groups in the target compound likely increase its logP value, favoring interactions with hydrophobic biological targets or membranes, though this may reduce aqueous solubility .

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Group) N-Substituents Key Properties/Activities References
This compound C₁₇H₂₈N₂O 276.424 3,5-dimethyl Dibutyl High lipophilicity (inferred)
1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea C₁₅H₁₅ClN₂O 274.745 3,5-dimethyl, 3-chloro - Enhanced polarity (inferred)
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea C₁₆H₁₅N₃O 266.1 3,4-dimethyl, 4-cyano - High synthetic yield (82.4%)
1-(3,5-dichlorophenyl)-3-phenylurea C₁₃H₁₀Cl₂N₂O 283.14 3,5-dichloro Phenyl Herbicidal potential (inferred)
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 291.34 3,5-dimethyl Hydroxynaphthalene PET inhibition (IC₅₀ ~10 µM)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves reacting substituted isocyanates with amines. For example, 3,5-dimethylphenyl isocyanate can react with dibutylamine under inert conditions (e.g., dry dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
  • Critical Parameters : Solvent choice (polar aprotic vs. non-polar), temperature (reflux vs. ambient), and stoichiometric ratios of reactants. High yields (>90%) are achievable with slow addition of reagents and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • Key Techniques :

  • FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for 3,5-dimethylphenyl) and aliphatic butyl chains (δ 0.8–1.6 ppm). ¹³C NMR resolves carbonyl carbons (~155 ppm) .
  • XRD : Determines crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. What are the potential research applications of this compound in medicinal chemistry or materials science?

  • Applications : Urea derivatives are explored as enzyme inhibitors (e.g., urease) or supramolecular building blocks due to their hydrogen-bonding capacity . Preliminary studies on analogous compounds suggest utility in drug discovery for targeting protein-protein interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations validate the electronic properties and stability of this compound?

  • Methodology : Use B3LYP/6-311G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP) maps, and natural bond orbital (NBO) charges. Compare computational results with experimental UV-Vis or cyclic voltammetry data to assess accuracy .
  • Case Study : For a related urea derivative, DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with experimental UV absorption maxima (~290 nm), validating computational models .

Q. What factors contribute to the compound’s stability under varying storage conditions, and how can degradation products be identified?

  • Stability Analysis :

  • Temporal Degradation : Monitor via accelerated stability studies (40°C/75% RH for 6 months). HPLC-MS can detect hydrolysis products (e.g., 3,5-dimethylaniline) .
  • Light Sensitivity : UV irradiation experiments (λ = 254 nm) coupled with GC-MS identify photodegradation pathways, such as C-N bond cleavage .

Q. How should researchers resolve discrepancies between experimental spectral data and computational predictions?

  • Troubleshooting :

  • Conformational Flexibility : Rotamers in solution may cause NMR signal splitting; compare with solid-state XRD data .
  • Solvent Effects : Re-run DFT calculations with solvent models (e.g., PCM for acetonitrile) to improve agreement with experimental UV-Vis .
  • Validation : Cross-check with alternative methods (e.g., Raman spectroscopy for crystallinity vs. amorphous content) .

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

  • Crystallization Methods :

  • Slow Evaporation : Use mixed solvents (THF/ethyl acetate, 1:1) to achieve slow nucleation.
  • Temperature Gradients : Cooling from 50°C to 4°C over 48 hours enhances crystal quality .
    • Challenges : Bulky substituents (dibutyl groups) may hinder packing; co-crystallization with hydrogen-bond acceptors (e.g., pyridine) can improve lattice formation .

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